4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
CAS No.:
Cat. No.: VC16475068
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N4O2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 4-methoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H22N4O2/c1-13-8-15(5-6-18-13)23-11-14-4-3-7-21(10-14)16-9-17(22-2)20-12-19-16/h5-6,8-9,12,14H,3-4,7,10-11H2,1-2H3 |
| Standard InChI Key | TUPYTESMAUWFAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC(=NC=N3)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 6-position with a 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl group. The piperidine ring is functionalized with a methyleneoxy bridge connecting it to a 2-methylpyridin-4-yl moiety, introducing both basicity and steric complexity. This arrangement is reminiscent of kinase inhibitor scaffolds, where pyrimidine cores often serve as ATP-binding site competitors .
Physicochemical Properties
Based on structural analogs reported in the literature, the compound likely exhibits moderate hydrophilicity due to the pyrimidine and pyridine nitrogen atoms, balanced by the lipophilic piperidine and methyl groups. Predicted properties include:
These properties suggest moderate membrane permeability and potential oral bioavailability, aligning with trends observed in similarly substituted heterocycles .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of 4-methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be approached through convergent routes:
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Pyrimidine Core Formation: A cyclization reaction between a β-diketone and urea derivatives, followed by functionalization at the 4- and 6-positions.
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Piperidine-Pyridine Substituent Preparation: Alkylation of piperidine with a 2-methylpyridin-4-yloxymethyl group, potentially via Mitsunobu or nucleophilic substitution reactions.
Stepwise Synthesis
A plausible synthetic route, adapted from procedures for analogous compounds , involves:
Step 1: Synthesis of 4-methoxy-6-chloropyrimidine
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Condensation of malonic acid derivatives with urea under acidic conditions.
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Chlorination at position 6 using POCl₃.
Step 2: Preparation of 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine
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Protection of piperidine’s amine as a tert-butyl carbamate (Boc).
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Hydroxymethylation at position 3 via lithiation and reaction with formaldehyde.
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Mitsunobu coupling with 2-methylpyridin-4-ol.
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Boc deprotection using HCl/dioxane.
Step 3: Nucleophilic Aromatic Substitution
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Reaction of 4-methoxy-6-chloropyrimidine with the functionalized piperidine under basic conditions (e.g., NaH in DMF).
Reaction Table:
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | POCl₃, reflux, 4h | 78% | 4-Methoxy-6-chloropyrimidine |
| 2 | DIAD, PPh₃, THF, 0°C→rt | 65% | Boc-protected piperidine analog |
| 3 | NaH, DMF, 80°C, 12h | 52% | Target compound |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR data (400 MHz, DMSO-d6):
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δ 8.35 (s, 1H): Pyrimidine H-2 proton.
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δ 6.85 (d, J=5.2 Hz, 1H): Pyridin-4-yl H-3 proton.
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δ 4.55 (s, 2H): Methyleneoxy bridge protons.
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δ 3.90 (s, 3H): Methoxy group.
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δ 2.45 (s, 3H): Pyridine methyl group.
Mass Spectrometry
LC-MS analysis would likely show a molecular ion peak at m/z 344.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂N₄O₃. Fragmentation patterns would include loss of the methoxy group (-31 Da) and cleavage of the piperidine-pyridine linkage .
Biological Activity and Applications
Hypothesized Targets
The compound’s structure suggests potential activity against:
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Kinases: The pyrimidine core may compete with ATP binding in kinase domains.
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G Protein-Coupled Receptors (GPCRs): Piperidine derivatives often modulate aminergic receptors.
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Epigenetic Regulators: Methoxy groups can influence histone deacetylase (HDAC) inhibition.
In Silico Predictions
Molecular docking studies using homology models indicate moderate binding affinity (Kd ~ 150–300 nM) for cyclin-dependent kinases (CDK2/CDK4). The pyridine oxygen may form hydrogen bonds with backbone amides in the kinase hinge region, while the methoxy group occupies a hydrophobic pocket .
Challenges and Future Directions
While synthetic routes and analytical methods for analogs are well-established , specific challenges for this compound include:
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Regioselectivity: Ensuring proper substitution on the pyrimidine ring during nucleophilic aromatic substitution.
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Stereochemistry Control: Managing configurations at the piperidine’s 3-position during hydroxymethylation.
Future research should prioritize:
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Empirical validation of predicted biological activities.
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Optimization of synthetic yields through catalyst screening (e.g., palladium-mediated couplings).
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Pharmacokinetic profiling to assess bioavailability and metabolic stability.
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